Heparin-Agarose Affinity: PF-4 (58-70) Binds Heparin with ~3–7-Fold Lower Affinity than Intact PF-4
In a direct head-to-head comparison using heparin-agarose affinity chromatography, intact PF-4 bound strongly and required 1.4 M NaCl for elution, whereas the C-terminal fragment PF-4 (58-70) bound weakly, eluting between 0.2 and 0.5 M NaCl [1]. The difference in elution ionic strength reflects a substantially reduced heparin-binding affinity for the fragment, enabling its use as a low-affinity control or tool to study weak electrostatic interactions without the high-affinity binding characteristic of the full-length protein.
| Evidence Dimension | Heparin-binding affinity (elution from heparin-agarose) |
|---|---|
| Target Compound Data | Elution at 0.2–0.5 M NaCl |
| Comparator Or Baseline | Intact human PF-4 (full-length): Elution at 1.4 M NaCl |
| Quantified Difference | ~2.8–7-fold reduction in elution ionic strength (0.2–0.5 M vs. 1.4 M) |
| Conditions | Heparin-agarose affinity chromatography, NaCl gradient elution |
Why This Matters
This quantitative difference allows researchers to probe weak heparin-binding interactions or to use PF-4 (58-70) as a negative control in heparin-dependent assays where full-length PF-4 would produce confounding high-affinity binding.
- [1] Rucinski B, Niewiarowski S, Strzyzewski M, et al. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation. Thromb Haemost. 1990;63(3):493-498. PMID: 2402751. View Source
